2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is a chemical compound characterized by its unique structure and functional groups. This compound features a hydroxyl group, an amide linkage, and a morpholine moiety, which contribute to its potential biological activity and applications in medicinal chemistry. The compound has garnered attention for its possible roles in drug development and therapeutic applications.
2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide can be classified as an amine and alcohol due to the presence of both an amine group (from the morpholine) and a hydroxyl group. Additionally, it falls under the category of propanamides due to the amide functional group attached to the propanol backbone.
The synthesis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide can be achieved through several methods, including:
The synthetic routes often require careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed for characterization.
2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide can undergo several chemical reactions:
These reactions typically require specific catalysts or reagents to promote reactivity while maintaining selectivity for desired products.
Relevant analyses often include stability tests and solubility assessments in various solvents to determine applicability in formulations .
2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide has potential applications in:
The morpholine ring represents a privileged scaffold in medicinal chemistry, serving as a versatile pharmacophore in numerous therapeutically active compounds. Its incorporation into 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS 1267877-81-5; C₉H₁₈N₂O₃) exemplifies strategic molecular design aimed at optimizing target engagement and pharmacokinetic properties. Morpholine's significance stems from its balanced lipophilic-hydrophilic profile (logP ≈ -0.44) and weak basicity (pKa ≈ 8.4), which enhance aqueous solubility while facilitating blood-brain barrier (BBB) penetration—a critical consideration for central nervous system (CNS)-targeted therapeutics [5]. This ring system frequently serves as a bioisostere for piperidine, piperazine, and tetrahydropyran moieties, with selection dictated by nuanced structure-activity relationship (SAR) requirements [4].
Bioisosteric replacement of morpholine focuses on maintaining three-dimensional topology while modulating electronic properties or metabolic stability. For instance, replacing morpholine with piperazine increases basicity (pKa ~9.5-10.5), potentially enhancing cationic interactions but reducing BBB penetration due to increased P-glycoprotein affinity. Conversely, tetrahydropyran substitution eliminates the basic nitrogen, favoring passive diffusion but forfeiting hydrogen-bond acceptor capability at the nitrogen position. The morpholine oxygen provides a hydrogen bond acceptor critical for target binding, as evidenced in kinase inhibitors where it forms key interactions with hinge region residues. In the case of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide, the ethylene linker between morpholine and the propanamide moiety provides conformational flexibility, allowing optimal spatial orientation of the pharmacophoric elements while maintaining metabolic resistance to oxidative degradation compared to shorter linkages [4] [5].
Table 1: Bioisosteric Equivalents for Morpholine in Rational Drug Design
Bioisostere | logP | pKa | H-Bond Acceptors | Key Advantages | Limitations |
---|---|---|---|---|---|
Morpholine | -0.44 | 8.4 | 2 | Balanced BBB penetration, moderate metabolic stability | Susceptible to ring oxidation |
Piperazine | -0.50 | 9.5-10.5 | 2 | Enhanced solubility, strong cationic interactions | Increased P-gp efflux, reduced BBB penetration |
Piperidine | 1.33 | 10.6 | 1 | High lipophilicity, enhanced membrane penetration | Reduced H-bonding capacity, metabolic oxidation at alpha position |
Tetrahydropyran | 0.60 | Non-basic | 1 | High metabolic stability, excellent passive diffusion | No basic nitrogen for ionic interactions |
Thiomorpholine | 0.83 | 7.8 | 1 (S) | Increased lipophilicity, metabolic stability | Potential oxidation to sulfoxide |
The σ1 receptor, a chaperone protein enriched in CNS tissues, requires specific three-point pharmacophoric complementarity for high-affinity ligand binding. Analysis of potent σ1 ligands containing the N-(2-morpholinoethyl)amide scaffold—exemplified by 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide—reveals a conserved spatial arrangement: (1) a tertiary amine (morpholine nitrogen), (2) a hydrogen-bond acceptor/donor pair (amide carbonyl and amide NH/hydroxy group), and (3) an aromatic/hydrophobic domain provided by the 2-hydroxypropanamide's methyl group [5]. The morpholine nitrogen serves as a cationic anchor point, interacting with Glu172 residue through electrostatic forces, while the amide carbonyl forms a hydrogen bond with Tyr103 within the σ1 binding pocket. This precise spatial separation of 5.8–6.2 Å between the morpholine nitrogen and the amide carbonyl oxygen proves critical for optimal receptor engagement [5].
Molecular docking studies of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide indicate that the 2-hydroxy substituent introduces an additional pharmacophoric element, enabling bidentate hydrogen bonding with Thr181 and Glu184 residues. This interaction pattern differs significantly from non-hydroxylated analogues like N-(2-morpholinoethyl)acetamide, which lack this supplemental binding affinity. The ethylene linker optimizes the distance between the morpholine and amide functionalities, positioning them within 0.2 Å of ideal σ1 receptor pharmacophoric coordinates. Notably, shortening this linker to a direct attachment (N-morpholinylacetamide) reduces binding affinity by 15-fold, while lengthening it disrupts the spatial congruence required for simultaneous ionic and hydrogen-bond interactions [5].
Table 2: Three-Point Pharmacophore Geometry in σ1 Receptor Ligands
Pharmacophoric Element | Structural Component | Receptor Interaction Partner | Optimal Distance (Å) | Tolerance Range (Å) |
---|---|---|---|---|
Tertiary Amine Center | Morpholine nitrogen | Glu172 (ionic) | 0.0 | ≤ 0.5 |
Hydrogen Bond Acceptor | Amide carbonyl oxygen | Tyr103 (H-bond) | 2.8 | 2.7–3.2 |
Hydrophobic Domain | Propanamide methyl group | Hydrophobic pocket (Trp164, Leu165) | 3.9 | 3.5–4.3 |
Optional H-Bond Donor (Enhanced Affinity) | 2-Hydroxy group | Thr181, Glu184 (H-bond) | 3.1 | 2.9–3.4 |
The propanamide core in 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide presents a versatile hydrogen-bonding template that directs target recognition and binding kinetics. This molecule exhibits a dual hydrogen-bonding profile: the amide functionality provides a strong hydrogen-bond acceptor (carbonyl oxygen: pKa ≈ -2) and donor (amide NH: pKa ≈ 15-17), while the α-hydroxy group introduces an additional hydrogen-bond donor with enhanced polarity (pKa ≈ 15). Quantum mechanical calculations at the B3LYP/6-31G* level reveal the carbonyl oxygen possesses the highest electrostatic potential (-42.3 kcal/mol), making it the primary hydrogen-bond acceptor site, followed by the morpholine oxygen (-37.6 kcal/mol) [6]. The α-hydroxy group's strategic positioning creates a chelating hydrogen-bond system when interacting with complementary residues, significantly enhancing binding entropy compared to non-hydroxylated analogues [3].
Conformational analysis demonstrates that the 2-hydroxy substituent influences the amide resonance barrier, reducing the C-N rotational restriction by 2.3 kcal/mol compared to unsubstituted propanamide derivatives. This increased conformational flexibility enables adaptive binding to diverse target sites while maintaining the planar trans-configuration essential for hydrogen bonding. The morpholine ethyl spacer further modulates hydrogen-bond geometry by preventing steric clash between the morpholine oxygen and the amide carbonyl, maintaining an optimal O-O distance of 5.2 Å. This spatial arrangement allows simultaneous engagement with residues separated by 4.8–6.0 Å in enzymatic binding pockets, as observed in kinases and GPCR targets [4] [5].
Comparative molecular field analysis (CoMFA) of amide-based ligands reveals that the 2-hydroxy substitution increases polar interaction fields by 32% within 3.5 Å of the chiral center, explaining its enhanced target affinity versus N-[2-(morpholin-4-yl)ethyl]acetamide derivatives. The stereochemistry at the 2-position further modulates hydrogen-bond vector orientation: (R)-enantiomers exhibit 5-fold greater affinity for σ1 receptors than (S)-configured counterparts due to optimal hydroxy group projection toward Thr181. This stereospecificity highlights the critical role of three-dimensional hydrogen-bond topology in molecular recognition [3] [5].
Table 3: Hydrogen-Bond Parameters in Amide-Based Pharmacophores
Functional Group | H-Bond Type | pKa Range | Electrostatic Potential (kcal/mol) | Bond Vector Angle (Degrees) | Biological Significance |
---|---|---|---|---|---|
Amide Carbonyl | Acceptor | -2 to -5 | -42.3 | 120–180 | Primary target recognition element; binds catalytic residues |
Amide NH | Donor | 15-17 | +36.8 | 150–180 | Stabilizes ligand-receptor complexes; contributes to desolvation energy |
Morpholine Oxygen | Acceptor | Non-basic | -37.6 | 90–150 | Secondary binding site; enhances solubility |
α-Hydroxy Group | Donor | 14-16 | +31.2 | 100–140 | Chelates residues; provides stereospecific binding |
Morpholine Nitrogen | Acceptor (weak) | 8.4 | -18.9 | 90–130 | Ionic interactions in protonated state |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0